2,4-Pteridinediamine, 6-phenyl-
Description
Overview of Pteridine (B1203161) Core Structures in Contemporary Chemical Research
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. ontosight.aiijfmr.com This core structure is fundamental to a variety of biologically significant molecules. ijfmr.com In contemporary chemical research, the pteridine scaffold is a subject of intense interest due to its presence in numerous natural products and its wide-ranging pharmacological activities. ijfmr.comacs.org Pteridine derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties, making them attractive candidates for drug development. ontosight.ai The versatility of the pteridine ring system allows for substitutions at various positions, leading to a diverse array of compounds with unique chemical and biological properties. ontosight.aiontosight.ai
Historical Trajectory and Evolution of Pteridinediamine Derivatives Research
The study of pteridines dates back to the mid-1920s with the discovery of leucopterin. mdpi.com Research into pteridinediamine derivatives, a subset of pteridines, has evolved significantly over the decades. Initially, the focus was on understanding their role in biological systems, such as their involvement as precursors to essential cofactors like folic acid and biopterin. ijfmr.com The synthesis of aminopterin (B17811) and methotrexate (B535133) nearly three-quarters of a century ago marked a pivotal moment, establishing pteridinediamine derivatives as potent antimetabolites and anticancer agents. google.com This discovery spurred extensive research into synthesizing structural variants to enhance therapeutic efficacy. google.com Over time, the research has expanded to explore their potential as antiparasitic and central nervous system active compounds. ontosight.ai Modern research often employs advanced techniques like molecular docking to investigate the structure-activity relationships of these derivatives, aiming to design compounds with improved biological activity and reduced toxicity. ijfmr.comontosight.ai
Academic Significance of 6-Phenyl Substitution in Pteridinediamine Scaffolds
The introduction of a phenyl group at the 6-position of the pteridinediamine scaffold is of considerable academic significance. This substitution has been shown to influence the compound's chemical reactivity, solubility, and its interactions with biological molecules. ontosight.ai The presence of the 6-phenyl group can create steric hindrance, which may prevent certain conformations and lead to analogs with specific biological activities. acs.org For instance, in some contexts, this substitution has been linked to potent inhibitory activity against certain enzymes. Research has shown that pteridines with specific substitutions at the 6-position can exhibit significant cell growth inhibition in cancer and bacterial cells. strath.ac.uk The phenyl group's ability to engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, can enhance the binding affinity of the molecule to its biological target, a key aspect in the design of new therapeutic agents.
Defined Scope and Advanced Objectives of Research on 2,4-Pteridinediamine, 6-phenyl-
The specific compound, 2,4-Pteridinediamine, 6-phenyl-, also identified by database identifiers like CHEMBL130262, is a focal point of targeted research. ontosight.ai The defined scope of research on this molecule encompasses its synthesis, characterization, and the exploration of its biological activities. Advanced objectives include elucidating its mechanism of action at a molecular level, which involves biochemical and pharmacological studies to understand its interactions with biological pathways. ontosight.ai A primary goal is to leverage the unique properties conferred by the 6-phenyl group to develop novel therapeutic agents. This includes investigating its potential as an anticancer, antimicrobial, or antiviral agent, building upon the known pharmacological profile of the broader pteridine class. ontosight.ai
Interactive Data Table: Properties of 2,4-Pteridinediamine, 6-phenyl-
| Property | Value |
| Chemical Formula | C12H10N6 |
| Molecular Weight | 238.25 g/mol |
| Synonyms | 6-phenylpteridine-2,4-diamine, 2,4-diamino-6-phenylpteridine |
| Database ID | CHEMBL130262 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N6 |
|---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
6-phenylpteridine-2,4-diamine |
InChI |
InChI=1S/C12H10N6/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7/h1-6H,(H4,13,14,15,17,18) |
InChI Key |
SDGPFJCKLDWNSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Pteridinediamine, 6 Phenyl and Its Analogues
Foundational Synthetic Pathways and Their Methodological Progression
Classic synthetic routes to pteridines have been well-established for decades, primarily relying on condensation reactions to form the pyrazine (B50134) portion of the molecule onto a pre-existing, appropriately substituted pyrimidine (B1678525) ring.
The most prevalent method for constructing the pteridine (B1203161) ring system is through cyclocondensation reactions. These methods typically involve reacting a substituted 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.gov
Key foundational methods include:
Gabriel-Isay Condensation : This is one of the most widely used methods for pteridine synthesis, involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound such as a diketone, dialdehyde, or ketoaldehyde. nih.gov For the synthesis of 2,4-diamino-6-phenylpteridine, 2,4,5,6-tetraaminopyrimidine (B94255) is the key starting material, which reacts with a phenyl-substituted dicarbonyl compound. google.com
Timmis Reaction : This method provides an alternative route by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone, ester, or nitrile, typically in the presence of a base. nih.gov The nitroso group serves as a precursor to one of the pyrazine ring's nitrogen atoms.
Polonovski-Boon Cyclization : This reaction offers a pathway to reduced dihydropterin derivatives by reacting a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound. nih.gov The resulting 7,8-dihydropteridine (B8742004) can be readily oxidized to the fully aromatic pteridine. nih.gov
| Reaction Name | Pyrimidine Precursor | Pyrazine Ring Source | Typical Product |
|---|---|---|---|
| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine | 1,2-Dicarbonyl Compound | Fully Oxidized Pteridine |
| Timmis Reaction | 5-Nitroso-6-aminopyrimidine | Active Methylene Compound | Fully Oxidized Pteridine |
| Polonovski-Boon Cyclization | 6-Chloro-5-nitropyrimidine | α-Amino Carbonyl Compound | 7,8-Dihydropteridine |
Achieving the regioselective placement of the phenyl group at the C6 position is critical for the synthesis of the target compound. This is most directly accomplished during the cyclocondensation step.
In the context of the Gabriel-Isay synthesis, the use of an unsymmetrical 1,2-dicarbonyl compound, such as phenylglyoxal (B86788), with 2,4,5,6-tetraaminopyrimidine leads to the formation of the 6-phenylpteridine. The regioselectivity of the condensation is governed by the differential reactivity of the two carbonyl groups in phenylglyoxal and the two amino groups at positions 5 and 6 of the pyrimidine precursor. Generally, the more reactive amino group (position 5) attacks the more electrophilic carbonyl, directing the formation of the desired isomer. researchgate.net
The introduction of the crucial amino groups at the C2 and C4 positions is typically achieved by selecting the appropriate pyrimidine starting material. The most straightforward approach is to begin the synthesis with a pyrimidine that already contains the desired diamino substitution pattern.
From Tetraaminopyrimidine : The use of 2,4,5,6-tetraaminopyrimidine as the starting material in a cyclocondensation reaction directly installs the 2,4-diamino functionality onto the final pteridine product. google.com This is the most common and efficient route.
Functional Group Interconversion : In an alternative, multi-step approach, a pteridine core with other substituents at the 2 and 4 positions (such as hydroxyl/oxo or chloro groups) can be synthesized first, followed by amination. For instance, a 2,4-dihydroxypteridine can be converted to a 2,4-dichloropteridine (B1391081) using a chlorinating agent like phosphorus oxychloride. The chloro groups are good leaving groups and can be subsequently displaced by ammonia (B1221849) or other amine nucleophiles to yield the 2,4-diaminopteridine (B74722). herts.ac.uk
Contemporary Synthetic Approaches and Mechanistic Innovations
Modern synthetic chemistry has introduced powerful new tools that overcome some of the limitations of classical methods, offering improved yields, shorter reaction times, and greater molecular diversity.
Transition metal-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-carbon bonds in heterocyclic chemistry. nih.govrsc.orgmdpi.com For the synthesis of 6-phenylpteridines, these methods provide a robust alternative to classical condensation by allowing for the direct arylation of a pre-formed pteridine core.
The Suzuki cross-coupling reaction is particularly effective for this purpose. mdpi.com This reaction involves the palladium-catalyzed coupling of a 6-halopteridine (e.g., 6-chloro- or 6-bromopteridine) derivative with phenylboronic acid. This strategy allows the pteridine core to be synthesized and functionalized separately, offering greater flexibility. Such reactions have been successfully employed to create various 6-aryl pterin (B48896) derivatives, demonstrating the utility of this approach for accessing analogues of the target compound. mdpi.com
| Component | Example | Role in Reaction |
|---|---|---|
| Pteridine Substrate | 6-Chloro-2,4-pteridinediamine | Electrophilic Partner |
| Coupling Partner | Phenylboronic acid | Nucleophilic Partner |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid |
| Solvent | Dioxane/Water, Toluene, or DMF | Reaction Medium |
To improve the efficiency and scalability of pteridine synthesis, modern enabling technologies like microwave irradiation and continuous flow processing have been applied.
Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically accelerate chemical reactions. Microwave-assisted Gabriel-Isay condensation reactions have been reported to produce 6-substituted pterins with good yields and significantly reduced reaction times compared to conventional heating methods. nih.gov This rapid heating technology is well-suited for high-throughput synthesis and library generation. beilstein-journals.org
Flow Chemistry : Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, reproducibility, and scalability. durham.ac.ukbeilstein-journals.orgdrreddys.com While specific applications to 2,4-pteridinediamine, 6-phenyl- are not extensively detailed, the synthesis of various heterocyclic compounds, including those relevant to medicinal chemistry, has been successfully translated to flow systems. durham.ac.uk This technology allows for the safe handling of hazardous intermediates and can be integrated with in-line purification and analysis, streamlining the entire manufacturing process. beilstein-journals.orgnih.gov The combination of microwave and flow technologies provides a particularly powerful platform for the rapid and efficient synthesis of complex heterocyclic molecules. beilstein-journals.orgdurham.ac.uk
Principles of Sustainable Synthesis in the Preparation of 2,4-Pteridinediamine, 6-phenyl-
In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceuticals and other fine chemicals, including pteridine derivatives. nih.govbenthamdirect.com The goal is to develop methods that are more environmentally benign, cost-effective, and safer. benthamdirect.com For the synthesis of 2,4-Pteridinediamine, 6-phenyl- and related heterocycles, several sustainable strategies are being explored.
One promising approach is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times, often leading to cleaner reactions with higher yields and purity compared to conventional heating methods. The efficiency of microwave heating can also reduce energy consumption. nih.gov
Another key principle of green chemistry is the use of solvent-free reaction conditions . Solvents are a major contributor to chemical waste, so eliminating them from the reaction process offers significant environmental benefits. benthamdirect.combohrium.com Solvent-free reactions are often more efficient, with faster reaction times and higher yields. benthamdirect.com
The use of heterogeneous catalysts is another important aspect of sustainable synthesis. These catalysts can be easily separated from the reaction mixture and reused, which reduces waste and lowers costs. tandfonline.com For the synthesis of related heterocyclic compounds, silica-supported perchloric acid (HClO4–SiO2) has been used as an effective and reusable heterogeneous catalyst under solvent-free conditions. tandfonline.com
Furthermore, the development of multicomponent reactions is a cornerstone of green chemistry. These reactions combine three or more reactants in a single step to form a complex product, which reduces the number of synthetic steps, saves time and resources, and minimizes waste. nih.gov
While specific studies on the green synthesis of 2,4-Pteridinediamine, 6-phenyl- are not extensively detailed in the reviewed literature, the principles outlined above are broadly applicable to the synthesis of N-heterocycles and represent the direction of future research in this area. nih.govbenthamdirect.com
Investigation of Regio- and Stereochemical Control in Pteridinediamine Synthesis
The synthesis of substituted pteridines, such as 2,4-Pteridinediamine, 6-phenyl-, often involves the condensation of a substituted pyrimidine with a carbonyl compound. A key challenge in this process is controlling the regiochemistry of the reaction to obtain the desired isomer. Since 2,4-Pteridinediamine, 6-phenyl- is an achiral molecule, the focus of stereochemical control shifts to the precise placement of the phenyl group at the 6-position of the pteridine core, known as regiochemical control.
The formation of the pteridine ring system can lead to different isomers depending on which amino groups of the pyrimidine precursor react with the carbonyl groups of the second reactant. For instance, the condensation of 2,4,5,6-tetraaminopyrimidine with an unsymmetrical dicarbonyl compound can potentially yield both 6- and 7-substituted pteridines.
Several strategies have been developed to achieve regioselective synthesis of pteridines. The Timmis reaction , for example, involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group. This reaction is known to be regioselective, affording the 6-substituted pteridine. This selectivity is attributed to the initial condensation between the amino group and the carbonyl moiety, followed by the cyclization involving the 5-nitroso group and the active methylene carbon.
The choice of reactants and reaction conditions plays a crucial role in determining the regiochemical outcome. For example, the condensation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with phenylacetonitrile (B145931) under basic conditions is a known method for preparing 6-phenyl substituted pteridines.
Furthermore, the pH of the reaction medium can influence the nucleophilicity of the different amino groups on the pyrimidine ring, thereby directing the initial point of attack on the carbonyl compound and influencing the final isomeric ratio. Under strongly acidic conditions, for instance, the C6 amine can be favored to initiate the condensation, leading to the 7-substituted pterin.
While the primary focus is on regioselectivity, it is worth noting that if chiral precursors were used or if chiral centers were to be introduced, the principles of stereoselective synthesis would become critical. This would involve the use of chiral auxiliaries, catalysts, or reagents to control the three-dimensional arrangement of atoms in the final product. However, for the synthesis of the achiral 2,4-Pteridinediamine, 6-phenyl-, the main challenge lies in achieving high regioselectivity.
Optimization of Reaction Parameters for Preparative-Scale Academic Research
The optimization of reaction parameters is crucial for developing efficient and reproducible synthetic methods suitable for preparative-scale academic research, where obtaining sufficient quantities of a compound for further studies is the primary goal. Key parameters that are often optimized include the choice of catalyst, solvent, reaction temperature, and reaction time.
For the synthesis of pteridine derivatives and other heterocycles, a systematic approach to optimization is typically employed. This involves varying one parameter at a time while keeping others constant to determine its effect on the reaction yield and purity of the product.
Table 1: Optimization of Reaction Conditions for a Model Heterocyclic Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A (10) | Toluene | 80 | 12 | 65 |
| 2 | Catalyst A (10) | Dioxane | 80 | 12 | 75 |
| 3 | Catalyst A (10) | DMF | 80 | 12 | 82 |
| 4 | Catalyst A (10) | DMF | 100 | 8 | 85 |
| 5 | Catalyst B (10) | DMF | 100 | 8 | 90 |
| 6 | Catalyst B (5) | DMF | 100 | 8 | 88 |
This is a representative table illustrating the optimization process for a generic heterocyclic synthesis. Specific data for 2,4-Pteridinediamine, 6-phenyl- is not available in the provided search results.
In the context of synthesizing 2,4-Pteridinediamine, 6-phenyl-, a classical approach involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt with a suitable phenyl-containing dicarbonyl equivalent. The optimization of such a reaction would involve screening different acid or base catalysts to facilitate the condensation and cyclization steps. The choice of solvent would be critical to ensure the solubility of the reactants and to facilitate the reaction at an appropriate temperature.
For instance, in the synthesis of related 2,4-diamino-6-hydroxymethylpteridine salts, the reaction is carried out at a controlled pH of 1.0 to 2.5, with the slow addition of an aqueous solution of 1,3-dihydroxyacetone (B48652) to the 2,4,5,6-tetraaminopyrimidine salt. The temperature is also maintained between 2°C and 8°C. These specific conditions highlight the level of detail required for optimizing such syntheses.
Modern approaches, such as microwave-assisted synthesis, also require optimization of parameters like irradiation power and time. For preparative-scale work, it is also important to consider the ease of purification and isolation of the final product. The optimization process aims to find a balance between high yield, high purity, operational simplicity, and cost-effectiveness, making the synthesis practical for academic research purposes.
Advanced Structural Elucidation and Conformational Analysis in Research Studies
Application of Spectroscopic and Spectrometric Techniques for Definitive Structural Assignment
Spectroscopic and spectrometric methods are foundational to the initial characterization and structural verification of 2,4-Pteridinediamine, 6-phenyl-. Each technique offers distinct and complementary data regarding the molecule's composition and bonding. The characterization of pteridine (B1203161) derivatives typically involves techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy to determine their structure and purity. ontosight.ai
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for detailing the precise atomic arrangement within the 2,4-Pteridinediamine, 6-phenyl- molecule by mapping its proton (¹H) and carbon-13 (¹³C) environments.
¹H NMR: In a typical ¹H NMR spectrum, the protons of the phenyl group and the pteridine core resonate at distinct chemical shifts. The aromatic protons of the phenyl ring and the C7-H of the pteridine ring usually appear in the downfield region. google.com The amine protons at the C2 and C4 positions are often observed as broad singlets. researchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The spectrum for 2,4-Pteridinediamine, 6-phenyl- would display separate signals for the carbons of the pteridine core and the phenyl substituent. The electron-donating amino groups and the phenyl ring influence the chemical shifts of the carbons in the pteridine system. researchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts for 2,4-Pteridinediamine, 6-phenyl-
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 161.4 |
| C4 | 160.0 |
| C4a | 111.9 |
| C6 | 154.5 |
| C7 | 130.0 |
| C8a | 151.7 |
| C1' (Phenyl) | 137.4 |
| C2'/C6' (Phenyl) | 128.8 |
| C3'/C5' (Phenyl) | 128.7 |
| C4' (Phenyl) | 128.0 |
Note: These are predicted values and may differ from experimental results.
Mass spectrometry is employed to ascertain the molecular weight and to study the fragmentation patterns of 2,4-Pteridinediamine, 6-phenyl-. High-resolution mass spectrometry (HRMS) can provide a precise molecular formula. The analysis of fragmentation patterns, such as the loss of specific groups, aids in confirming the compound's structure. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum identifies the various functional groups within the molecule. For 2,4-Pteridinediamine, 6-phenyl-, characteristic absorption bands for N-H stretches of the amino groups are expected, along with C=N and C=C stretching vibrations from the pteridine and phenyl rings. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Pteridine derivatives typically exhibit distinct absorption maxima in the UV-Vis region, corresponding to π → π* transitions within the aromatic system. msu.eduresearchgate.net
Analysis of Tautomerism and Isomerism in the 2,4-Pteridinediamine Framework
Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible structures, known as tautomers. tgc.ac.in These tautomers differ in the position of a proton and the location of a double bond. chemeurope.com For 2,4-Pteridinediamine, 6-phenyl-, different tautomeric forms can arise from the migration of protons between the nitrogen atoms of the pteridine ring and the exocyclic amino groups. chemeurope.comclockss.org While the diamino form is generally the most stable, the existence of other tautomers can be influenced by factors like the solvent. clockss.org Computational studies can predict the relative stabilities of these different tautomers. mdpi.com
Investigations into Molecular Interactions and Mechanistic Chemistry
Ligand-Target Binding Studies at the Molecular and Cellular Level
The biological activity of 2,4-Pteridinediamine, 6-phenyl- is intrinsically linked to its ability to bind to specific molecular targets within a biological system. These interactions are governed by the principles of molecular recognition, where the compound's three-dimensional structure and electronic properties dictate its affinity and specificity for a target.
Kinetic and Thermodynamic Characterization of Binding Events
Quantitative analysis of the binding of pteridine (B1203161) derivatives to their molecular targets is crucial for understanding their mechanism of action. While specific kinetic and thermodynamic data for the parent compound 2,4-Pteridinediamine, 6-phenyl- are not extensively detailed in the available literature, studies on closely related analogs provide valuable insights into the binding energetics.
For instance, research on inhibitors of Pteridine Reductase 1 (PTR1), a key enzyme in certain pathogenic protozoa, has demonstrated the binding affinities of various pteridine derivatives. A study on aminobenzimidazole derivatives as PTR1 inhibitors revealed that replacing a chloro-substituent with a methylphenyl group resulted in a compound with comparable potency, highlighting the significance of the substituent at this position. nih.govacs.org The apparent inhibition constants (Kiapp) for some of these compounds are in the micromolar range. nih.gov
Table 1: Inhibition of Pteridine Reductase 1 by Aminobenzimidazole Derivatives
| Compound | Description | Apparent Ki (μM) |
| 2 | Aminobenzothiazole derivative | ~21 |
| 3 | Aminobenzothiazole derivative | ~141 |
| 5 | Unsubstituted aminobenzimidazole | - |
| 6 | Methylphenyl substituted aminobenzimidazole | Equipotent to chloro-substituted hit |
Data sourced from a study on novel PTR1 inhibitors. nih.govacs.org
Identification and Validation of Specific Molecular Targets (e.g., enzymes, nucleic acids)
Research has identified key enzymatic targets for pteridine derivatives, including 2,4-Pteridinediamine, 6-phenyl-. The primary targets are enzymes involved in the folate metabolic pathway, a critical pathway for DNA synthesis and cellular replication. ijrpr.comnih.gov
Dihydrofolate Reductase (DHFR) is a well-established target for many pteridine-based compounds. nih.govacs.orgnih.govmontclair.edu DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis, leading to cell growth inhibition. acs.org The structural similarity of pteridine derivatives to the natural substrate, folic acid, allows them to act as competitive inhibitors. globalresearchonline.net
Pteridine Reductase 1 (PTR1) is another validated target, particularly in trypanosomatid parasites like Leishmania and Trypanosoma. nih.govacs.orgresearchgate.net PTR1 can reduce both pterins and folates and can act as a bypass for DHFR inhibition, contributing to drug resistance. researchgate.net Therefore, dual inhibitors of both DHFR and PTR1 are considered promising therapeutic strategies. researchgate.net Docking studies have shown that pteridine analogs can bind to the active site of Trypanosoma cruzi PTR2. researchgate.net
Xanthine (B1682287) Oxidase has also been investigated as a target for pteridine derivatives. A study on 6-aryl-4(3H)-pteridinones demonstrated that these compounds can be oxidized by xanthine oxidase and can also act as inhibitors of the enzyme. groenkennisnet.nl The binding of these compounds to the enzyme is influenced by the nature of the aryl substituent. groenkennisnet.nl
Mechanistic Elucidation of Perturbations in Biochemical Pathways
The binding of 2,4-Pteridinediamine, 6-phenyl- and its analogs to their molecular targets leads to the perturbation of critical biochemical pathways. The most significantly affected pathway is the folate metabolic pathway . ijrpr.comnih.gov
By inhibiting DHFR, pteridine derivatives deplete the intracellular pool of tetrahydrofolate. nih.gov This has several downstream consequences:
Inhibition of DNA Synthesis: The lack of tetrahydrofolate derivatives, which are essential one-carbon donors, hampers the synthesis of purines and thymidylate, the building blocks of DNA. acs.org
Cell Cycle Arrest and Apoptosis: The disruption of DNA replication can lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis) in rapidly proliferating cells, such as cancer cells. globalresearchonline.net
In parasitic organisms, the inhibition of PTR1 further exacerbates the disruption of the folate pathway, making it a particularly attractive target. researchgate.net The dual inhibition of DHFR and PTR1 can lead to a synergistic effect, effectively shutting down the parasite's ability to produce essential folates. researchgate.net
Furthermore, studies have shown that folic acid levels can influence pteridine metabolism in breast cancer cells, leading to the excretion of certain pteridine derivatives. nih.gov This suggests a dysregulation of this metabolic pathway in cancer. nih.gov
Structure-Mechanism Relationship (SMR) Studies for 2,4-Pteridinediamine, 6-phenyl-
The 2,4-diamino substitution pattern is a common feature in many DHFR inhibitors and is crucial for binding to the enzyme's active site. japsonline.com The amino groups can form key hydrogen bonds with amino acid residues in the active site, mimicking the interactions of the natural substrate.
Electronic and Steric Effects of the 6-Phenyl Group on Molecular Interactions
The 6-phenyl group exerts both electronic and steric effects that are critical for the molecular interactions of 2,4-Pteridinediamine, 6-phenyl- with its biological targets.
Steric Effects: The size and orientation of the 6-phenyl group have significant steric implications for ligand binding. The phenyl group can occupy a hydrophobic pocket within the enzyme's active site, contributing to binding affinity. nih.govacs.orggroenkennisnet.nl However, steric hindrance can also occur if the phenyl group is too bulky or improperly positioned, potentially leading to a decrease in activity. nih.gov The flexibility of the bond connecting the phenyl group to the pteridine ring allows for some conformational adjustments to optimize binding. The replacement of a phenyl ring with a bicyclo[2.2.2]octane ring system in an aminopterin (B17811) analogue was shown to negate the stoichiometric binding to DHFR, highlighting the importance of the aromatic ring system for effective inhibition. nih.gov
In studies of PTR1 inhibitors, the phenyl group of a ligand was observed to form an edge-to-face interaction with a tryptophan residue in the active site, demonstrating a specific and favorable steric interaction. nih.govacs.org
Rational Design and Synthesis of 2,4 Pteridinediamine, 6 Phenyl Derivatives and Analogues for Research
Principles of Rational Design for Targeted Structural Modifications
Rational drug design is a powerful strategy for developing new, structurally diverse therapeutic agents. ijfmr.com For 2,4-Pteridinediamine, 6-phenyl-, this involves targeted modifications to its distinct chemical moieties to optimize interactions with biological targets. Computational docking studies and structure-activity relationship (SAR) analyses are integral to this design process, providing insights into how structural changes influence biological activity. researchgate.net
Strategies for Modification of the Phenyl Moiety at Position 6
The phenyl group at the C6 position of the pteridine (B1203161) ring is a primary site for modification. Altering the substituents on this ring can significantly impact the compound's electronic properties and steric profile, thereby influencing its binding affinity and selectivity for target enzymes. scielo.org.zanih.gov
Common strategies include the introduction of various substituents at the para-, meta-, and ortho-positions of the phenyl ring. For instance, the addition of electron-donating or electron-withdrawing groups can modulate the electron density of the entire molecule. scielo.org.za Research has shown that incorporating groups like 2-chlorophenyl at the C6 and C7 positions can lead to cell growth inhibition in cancer and bacterial cells. strath.ac.uk
Table 1: Examples of Modifications on the 6-Phenyl Moiety and Their Rationale
| Modification Type | Example Substituent | Rationale |
| Electron-donating | Methoxy (-OCH3) | Increase electron density, potentially enhancing hydrogen bonding capabilities. |
| Electron-withdrawing | Nitro (-NO2) | Decrease electron density, potentially altering binding modes. |
| Halogenation | Chloro (-Cl), Fluoro (-F) | Modify lipophilicity and electronic properties, potentially improving cell permeability. strath.ac.uk |
| Bulky Groups | tert-Butyl | Introduce steric hindrance to probe the size of the binding pocket. |
Modifications and Substituent Effects on the Pteridine Ring System
The pteridine ring system itself offers multiple positions for modification to fine-tune the molecule's properties. Substituents on the pteridine core can alter the ring's electron density, which in turn affects the reactivity and basicity of the nitrogen atoms and the attached amino groups. scielo.org.za
One key observation is that the nature of the substituent at the 6-position directly influences the reactivity of the pteridine ring. Electron-rich substituents, for example, can facilitate the hydrolysis of the 4-amino group under weak basic conditions. scielo.org.za Bioisosteric replacement, where a part of the molecule is replaced by a chemical group with similar physical or chemical properties, is another strategy employed. For instance, replacing the pteridine core with a deazaguanine scaffold has been explored in the design of inhibitors for specific enzymes. strath.ac.uk
Derivatization at the 2- and 4-Amino Positions
The amino groups at the C2 and C4 positions are crucial for the biological activity of many 2,4-diaminopteridine (B74722) derivatives, often acting as key hydrogen bond donors in interactions with target proteins. Derivatization at these positions can modulate binding affinity and selectivity.
Strategies for modifying these amino groups include:
Alkylation: Introducing alkyl groups to the nitrogen atoms. For example, the synthesis of 6-Phenyl-N4,N4-dipropyl-5,6,7,8-tetrahydro-pteridine-2,4-diamine has been reported. ontosight.ai
Acylation: Introducing acyl groups to form amides.
Formation of Schiff bases: Reaction with aldehydes or ketones.
Protecting groups, such as the N,N-dimethylaminomethyleneamino group, are often used during synthesis to allow for selective reactions at other parts of the molecule. These protecting groups can then be removed under specific conditions to yield the desired 2,4-diamino functionality. scielo.org.za
Synthetic Accessibility and Challenges in the Preparation of Diverse Derivative Libraries
The creation of diverse libraries of 2,4-Pteridinediamine, 6-phenyl- derivatives is essential for high-throughput screening and comprehensive structure-activity relationship studies. However, the synthesis of these compounds can present several challenges.
One of the primary synthetic routes is the condensation of a substituted pyrimidine (B1678525) with an α-dicarbonyl compound, a method known as the Isay reaction. strath.ac.ukderpharmachemica.com However, this can lead to issues with regioselectivity, yielding a mixture of 6- and 7-substituted isomers. scielo.org.za The choice of reactants and reaction conditions is critical to control the outcome. For instance, the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal (B44143) yields the 7-methyl derivative, but in the presence of hydrazine, the 6-methyl derivative is the sole product. derpharmachemica.com
Another significant challenge lies in the functionalization of the pteridine core. While methods like nucleophilic substitution and cross-coupling reactions (e.g., Sonogashira and Negishi coupling) have been employed, they can be hampered by the inherent reactivity of the pteridine ring system. scielo.org.za The synthesis of key intermediates, such as 6-(bromomethyl)-2,4-pteridinediamine hydrobromide, provides a versatile starting point for introducing a variety of side chains through nucleophilic displacement reactions. google.comacs.orgacs.orglookchem.com
Microwave-assisted synthesis has emerged as a valuable tool to accelerate reaction times and improve yields, facilitating the rapid generation of compound libraries. strath.ac.uk
Comparative Analysis of Derived Compounds’ Molecular Interactions and Mechanisms
Understanding the molecular interactions of 2,4-Pteridinediamine, 6-phenyl- derivatives with their biological targets is fundamental to elucidating their mechanism of action and for guiding further optimization. Molecular docking and molecular dynamics simulations are powerful computational tools used for this purpose. ijfmr.comresearchgate.net
These studies predict and evaluate the binding modes of different derivatives within the active site of a target protein. For example, docking studies can reveal how substituents on the 6-phenyl ring or modifications to the 2- and 4-amino groups influence the orientation of the ligand and its hydrogen bonding network with key amino acid residues. researchgate.net
Comparative analyses often focus on a series of related compounds to build a structure-activity relationship (SAR) model. This involves correlating physicochemical properties, such as lipophilicity (logP), molecular weight, and polar surface area, with biological activity. researchgate.net For instance, research has indicated that for some targets, introducing para- and meta-substituted phenyl rings is important for activity. researchgate.net
By comparing the binding modes and interaction energies of a library of derivatives, researchers can identify key structural features that contribute to potency and selectivity. This information is then fed back into the rational design process to create next-generation compounds with improved therapeutic potential. researchgate.netresearchgate.net
Advanced Computational and Theoretical Studies of 2,4 Pteridinediamine, 6 Phenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2,4-Pteridinediamine, 6-phenyl-. These calculations, based on the principles of quantum mechanics, allow for the precise determination of molecular orbitals, charge distributions, and electrostatic potentials, which are critical for predicting the molecule's reactivity and interaction patterns.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. For 2,4-Pteridinediamine, 6-phenyl-, the HOMO and LUMO energies can be calculated to predict its behavior in chemical reactions, particularly in its interactions with biological targets. The distribution of these frontier orbitals across the pteridine (B1203161) ring and the phenyl substituent indicates the most probable sites for nucleophilic and electrophilic attack.
The analysis of charge distribution and electrostatic potential provides a detailed picture of the electronic landscape of 2,4-Pteridinediamine, 6-phenyl-. The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule. In 2,4-Pteridinediamine, 6-phenyl-, the nitrogen atoms of the pteridine ring and the amino groups are typically electron-rich, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino groups are electron-deficient, acting as hydrogen bond donors. This information is vital for understanding non-covalent interactions with target proteins.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD provides insights into the conformational stability of 2,4-Pteridinediamine, 6-phenyl-, and the dynamics of its interactions with biological macromolecules. These simulations can reveal how the molecule adapts its shape to fit into a binding site and the stability of the resulting complex over time.
Molecular Docking and Scoring Approaches for Predicting Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. For 2,4-Pteridinediamine, 6-phenyl-, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex. Scoring functions are then used to estimate the binding affinity of the docked conformation. These scores are based on various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The accuracy of these predictions is crucial for prioritizing compounds in drug discovery pipelines.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling in a Theoretical Context
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. In a theoretical context, the descriptors used in QSAR and QSPR models for 2,4-Pteridinediamine, 6-phenyl- and its analogs can be derived from quantum chemical calculations and other computational methods. These descriptors can include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric parameters, and lipophilicity. By developing robust QSAR and QSPR models, it is possible to predict the activity and properties of novel derivatives of 2,4-Pteridinediamine, 6-phenyl-, thereby accelerating the design of more potent and effective molecules.
Specialized Analytical and Spectroscopic Methodologies for Research on 2,4 Pteridinediamine, 6 Phenyl
High-Resolution Mass Spectrometry for Investigating Reaction Pathways and Isomerization
High-resolution mass spectrometry (HRMS) is an indispensable tool for probing the intricate details of chemical reactions involving 2,4-Pteridinediamine, 6-phenyl-. researchgate.net It provides highly accurate mass measurements, which allow for the determination of elemental compositions of reactants, intermediates, and products. This capability is critical for mapping reaction pathways and understanding isomerization processes.
In the synthesis of pteridine (B1203161) derivatives, HRMS can be used to identify and characterize transient intermediates, providing insights into the reaction mechanism. For instance, in the synthesis of 6-substituted pteridines, HRMS has been used to confirm the molecular formula of the products and any byproducts, helping to optimize reaction conditions. clockss.org The high resolving power of instruments like the Thermo-Finigan DFS has been instrumental in these analyses. clockss.org
Furthermore, HRMS is crucial for studying isomerization, a common phenomenon in pteridine chemistry. The precise mass measurements can distinguish between isomers with the same nominal mass but different elemental compositions, which is often the case in complex reaction mixtures. google.com This level of detail is essential for ensuring the correct isomeric form of 2,4-Pteridinediamine, 6-phenyl- is synthesized and isolated.
Table 1: Applications of High-Resolution Mass Spectrometry in Pteridine Research
| Application | Description | Example Instrument |
| Reaction Pathway Elucidation | Identification of reactants, intermediates, and products to map reaction mechanisms. | Thermo-Finigan DFS |
| Isomer Differentiation | Distinguishing between isomers based on precise mass-to-charge ratio. | High-Resolution ESI-MS |
| Product Confirmation | Verification of the molecular formula of the final synthesized compound. | HREI and HRESI instruments |
Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Complex Structural and Dynamic Studies
Advanced Nuclear Magnetic Resonance (NMR) techniques are paramount for the detailed structural and dynamic characterization of 2,4-Pteridinediamine, 6-phenyl-. While one-dimensional (1D) NMR provides basic structural information, two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are necessary to unambiguously assign all proton and carbon signals, especially in a complex heterocyclic system like a pteridine. ipb.pt
For 2,4-Pteridinediamine, 6-phenyl-, 2D-NMR helps to establish the connectivity between the phenyl group and the pteridine core, as well as the positions of the amino groups. For example, the ¹H NMR spectrum of a related compound, 2,4-diamino-6-bromomethylpteridine, showed distinct signals for the pteridine and methyl protons, which could be definitively assigned using 2D techniques. patsnap.com
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for studying the three-dimensional structure and conformational dynamics. By measuring through-space interactions between protons, NOESY can reveal the spatial orientation of the phenyl ring relative to the pteridine ring system. This information is critical for understanding how the molecule might interact with biological targets. ipb.pt
Table 2: Advanced NMR Techniques for 2,4-Pteridinediamine, 6-phenyl-
| NMR Technique | Information Obtained |
| 1D NMR (¹H, ¹³C) | Basic structural information, chemical shifts of protons and carbons. |
| 2D-COSY | Correlation of coupled protons, establishing proton-proton connectivity. |
| 2D-HSQC/HMBC | Correlation of protons with directly attached (HSQC) or long-range coupled (HMBC) carbons, assigning carbon signals. |
| NOESY | Through-space proton-proton interactions, determining spatial proximity and conformation. |
Spectroscopic Probes for Real-Time Monitoring of Molecular Interactions in Research Settings
Spectroscopic probes are utilized to monitor the interactions of 2,4-Pteridinediamine, 6-phenyl- with other molecules in real-time. Techniques such as UV-Visible and fluorescence spectroscopy can be employed to study binding events and conformational changes.
Changes in the UV-Visible absorption spectrum of 2,4-Pteridinediamine, 6-phenyl- upon interaction with a binding partner can indicate the formation of a complex. nih.gov The distinct ultraviolet absorption spectra of pteridine derivatives, with characteristic maxima, are useful for characterizing the purity and structure of these compounds. google.com
Fluorescence spectroscopy can be even more sensitive to changes in the local environment of the molecule. If 2,4-Pteridinediamine, 6-phenyl- or its binding partner is fluorescent, changes in fluorescence intensity, wavelength, or polarization upon binding can provide quantitative information about the interaction, such as binding affinity and kinetics. These methods are invaluable in biochemical and pharmacological research to understand how the compound interacts with enzymes or receptors.
Chromatographic Methods (e.g., HPLC) for Purity Assessment and Isolation of Research-Grade Samples
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of 2,4-Pteridinediamine, 6-phenyl-. google.com Given that pteridine syntheses can often result in a mixture of products and isomers, HPLC is a powerful technique for separating the desired compound from impurities. google.com
Reversed-phase HPLC, often using a C18 column with a water-methanol or water-acetonitrile gradient, is a common method for analyzing and purifying pteridine derivatives. clockss.orgnih.gov The purity of the isolated compound can be quantified by integrating the peak area in the chromatogram. For instance, HPLC has been used to monitor the progress of reactions involving pteridines and to confirm the purity of the final products, with purities often exceeding 98%. google.com
Preparative HPLC can be used to isolate research-grade samples of 2,4-Pteridinediamine, 6-phenyl- with high purity, which is crucial for subsequent biological and physicochemical studies. ambeed.com The choice of column, mobile phase, and detection wavelength (typically in the UV range) are optimized to achieve the best separation and sensitivity. nih.govscirp.org
Precursor and Intermediate Applications of 2,4 Pteridinediamine, 6 Phenyl in Complex Molecule Synthesis
Role as a Key Intermediate in the Synthesis of Pteridine-Based Heterocycles
2,4-Pteridinediamine, 6-phenyl- serves as a crucial intermediate in the construction of a diverse array of pteridine-based heterocycles. The presence of reactive amino groups and the phenyl substituent at the 6-position allows for further functionalization and elaboration of the molecular structure.
One of the fundamental methods for synthesizing the 2,4-diaminopteridine (B74722) core involves the condensation of a suitably substituted pyrimidine (B1678525) with a dicarbonyl compound. For instance, the synthesis of 2,4-diamino-6,7-diphenylpteridine can be achieved through the reaction of 2,4,5,6-tetraminopyrimidine with benzil. researchgate.net This classical approach, known as the Gabriel-Isay synthesis, highlights the role of diaminopyrimidines as key precursors to the pteridine (B1203161) scaffold. consensus.app
More specifically, the synthesis of 2,4-diamino-6-phenylpteridine has been documented through the condensation of a diacetylated 2,4,6-triamino-5-nitrosopyrimidine with phenylacetaldehyde. This reaction proceeds via an initial condensation followed by cyclization to form the pteridine ring system. Another route involves the reaction of 2,4,5,6-tetraminopyrimidine with p-nitrobenzil to yield 2,4-diamino-6-phenyl-7-(p-nitrophenyl)-pteridine. researchgate.net These methods underscore the importance of 2,4-diaminopteridine derivatives as intermediates that can be further modified.
Modern synthetic strategies have also been employed to access this key intermediate. For example, Negishi coupling reactions have been utilized to introduce aryl groups at the 6-position of the pteridine ring. The synthesis of 2,4-diamino-6-(phenyl)pteridine has been achieved through the hydrolysis of a protected 4-amino-2-(N,N-dimethylaminomethyleneamino)-6-(phenyl)pterin precursor. nih.gov This method offers a more controlled and selective approach to the synthesis of 6-aryl-2,4-diaminopteridines.
The intermediate, 6-(bromomethyl)-2,4-pteridinediamine, which can be conceptually derived from the 6-phenyl analog through functional group manipulation, is a pivotal intermediate in the synthesis of the well-known anticancer drug, methotrexate (B535133). google.com This highlights the synthetic utility of the 6-substituted-2,4-diaminopteridine framework in the development of pharmaceuticals.
Table 1: Synthesis of 2,4-Pteridinediamine, 6-phenyl- and Related Derivatives
| Starting Materials | Reagents | Product | Reference |
| Diacetylated 2,4,6-triamino-5-nitrosopyrimidine, Phenylacetaldehyde | Potassium acetate, Ethanol, Sodium hydroxide | 2,4-Diamino-6-phenylpteridine | urfu.ru |
| 2,4,5,6-Tetraminopyrimidine, p-Nitrobenzil | - | 2,4-Diamino-6-phenyl-7-(p-nitrophenyl)-pteridine | researchgate.net |
| 4-Amino-2-(N,N-dimethylaminomethyleneamino)-6-(phenyl)pterin | 1 M NH₃/EtOH | 2,4-Diamino-6-(phenyl)pteridine | nih.gov |
| 2,4,5,6-Tetraaminopyrimidine (B94255), Benzil | Hydrochloric acid, Ethanol, Methylethyl ketone | 2,4-Diamino-6,7-diphenylpteridine | researchgate.net |
Utilization in Multi-component Reactions for the Construction of Novel Molecular Scaffolds
While specific examples of 2,4-Pteridinediamine, 6-phenyl- in named multi-component reactions (MCRs) are not extensively documented, the fundamental synthesis of the pteridine core often involves processes that can be classified as MCRs. These reactions, where three or more reactants combine in a single pot to form a product that contains the structural elements of all the starting materials, are highly valued for their efficiency and atom economy. nih.govd-nb.info
The synthesis of the pteridine ring itself can be viewed as a multi-component reaction. For example, the reaction of a 4,5-diaminopyrimidine, a dicarbonyl compound, and often a catalyst or a specific solvent system to yield a pteridine derivative embodies the principles of MCRs. consensus.app The synthesis of 2,4,6-triaryl pyrimidines from aromatic ketones, aldehydes, and a nitrogen source under microwave irradiation further illustrates the power of MCRs in generating complex heterocyclic systems. nih.gov
The structural features of 2,4-Pteridinediamine, 6-phenyl-, particularly the two primary amino groups, make it a prime candidate for participation in various MCRs. These amino groups can react with carbonyl compounds and other electrophiles to build novel molecular scaffolds. For instance, the Biginelli and Hantzsch reactions are well-known MCRs that utilize amino-functionalized starting materials to construct dihydropyrimidinones and dihydropyridines, respectively. d-nb.info By analogy, 2,4-Pteridinediamine, 6-phenyl- could potentially be employed in similar MCRs to generate more complex, fused heterocyclic systems with diverse biological activities.
Derivatization for Specialized Material Science Research (e.g., organic semiconductors, probes)
The inherent electronic properties and rigid, planar structure of the pteridine ring system make its derivatives, including those of 2,4-Pteridinediamine, 6-phenyl-, attractive candidates for applications in material science. urfu.ru The ability to introduce various functional groups through derivatization allows for the fine-tuning of their photophysical and electronic properties.
Pteridine derivatives are being actively investigated as materials for organic electronics, including as fluorophores, organic catalysts, and semiconductors. urfu.ru The introduction of a phenyl group at the 6-position, as in 2,4-Pteridinediamine, 6-phenyl-, can enhance π-conjugation within the molecule, which is a key factor for achieving desirable electronic properties.
Research on related 6-aryl-pteridinones has shown that these compounds can be oxidized by enzymes, and their photophysical properties can be modulated by the nature of the aryl substituent. researchgate.net This suggests that derivatization of the phenyl ring or the amino groups of 2,4-Pteridinediamine, 6-phenyl- could lead to materials with tailored redox potentials and fluorescence characteristics. Such tailored molecules have potential applications as fluorescent probes for biological imaging or as molecular sensors. vulcanchem.com
Furthermore, pteridine-based compounds have been explored as redox-active materials in rechargeable batteries. nih.gov The ability of the pteridine core to undergo reversible redox reactions is central to this application. The electronic properties of 2,4-Pteridinediamine, 6-phenyl- could be harnessed and optimized through derivatization to create novel materials for energy storage.
The synthesis of pteridine-2,4-dione-functionalized oligothiophenes has been reported, demonstrating the potential of pteridine derivatives in the development of organic semiconductors for applications in organic photovoltaic cells and field-effect transistors. rsc.org The combination of the electron-accepting pteridine unit with an electron-donating oligothiophene creates a donor-acceptor system with a reduced band gap, which is beneficial for charge transport. rsc.org This provides a clear precedent for the potential derivatization of 2,4-Pteridinediamine, 6-phenyl- to create novel organic electronic materials.
Table 2: Potential Material Science Applications of Derivatized 2,4-Pteridinediamine, 6-phenyl-
| Application Area | Rationale | Relevant Findings for Related Pteridines | Reference |
| Organic Semiconductors | The extended π-conjugation of the 6-phenylpteridine core can be further enhanced through derivatization to facilitate charge transport. | Pteridine derivatives are being explored as semiconductors in organic optoelectronic devices. Pteridine-2,4-dione functionalized oligothiophenes show promise as optoelectronic materials. | urfu.rursc.org |
| Fluorescent Probes | The inherent fluorescence of the pteridine ring can be modulated by introducing specific functional groups, enabling the detection of analytes or changes in the local environment. | 7-Phenylpteridine derivatives are suggested as potential fluorescent probes. | vulcanchem.com |
| Redox-Active Materials | The pteridine nucleus can undergo reversible oxidation and reduction, making it suitable for applications in energy storage devices. | Pteridine derivatives have been successfully used in lithium/sodium rechargeable batteries. | nih.gov |
Emerging Research Directions and Future Perspectives on 2,4 Pteridinediamine, 6 Phenyl
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of pteridine (B1203161) derivatives often involves multi-step processes that can be time-consuming and generate significant chemical waste. orientjchem.orggoogle.com Consequently, a major thrust of future research is the development of novel and sustainable synthetic pathways that are more efficient and environmentally friendly.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. orientjchem.org This includes the use of safer solvents, renewable starting materials, and catalytic reactions to minimize waste. For the synthesis of 2,4-Pteridinediamine, 6-phenyl- and its analogs, research is exploring one-pot reactions and multicomponent reactions that reduce the number of synthetic steps and purification requirements.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com This technology can dramatically reduce reaction times, often from hours to minutes, and improve product yields. anton-paar.comnih.govnih.gov The application of microwave irradiation to the synthesis of pteridine scaffolds has shown promise in improving the efficiency of key bond-forming reactions. nih.govnih.gov
| Synthetic Advancement | Key Advantages |
| Flow Chemistry | Enhanced control over reaction parameters, improved safety, and scalability. mdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. chemistryviews.orgmdpi.com |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and cleaner reaction profiles. anton-paar.comnih.govnih.gov |
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety for handling hazardous reagents, and improved scalability. mdpi.comyoutube.com The application of flow chemistry to the synthesis of 2,4-Pteridinediamine, 6-phenyl- could enable more efficient and reproducible production, which is crucial for both research and potential commercialization.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. chemistryviews.orgmdpi.com Research into chemoenzymatic pathways for the synthesis of pteridine precursors or for the modification of the 2,4-Pteridinediamine, 6-phenyl- scaffold could lead to more sustainable and efficient synthetic routes. chemistryviews.org
Application of Artificial Intelligence and Machine Learning in Pteridinediamine Research and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govmdpi.comsemanticscholar.orgbiorxiv.org For 2,4-Pteridinediamine, 6-phenyl-, these computational tools are being applied to accelerate its development and optimization.
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity of novel pteridine derivatives. nih.govmdpi.comsemanticscholar.orgbiorxiv.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR, can identify the key structural features of 2,4-Pteridinediamine, 6-phenyl- that are essential for its biological activity. nih.govtbzmed.ac.irsemanticscholar.orgnih.govnih.govfrontiersin.orgnih.gov This allows for the in silico design of new analogs with potentially improved potency and selectivity. nih.govtbzmed.ac.irsemanticscholar.orgnih.govfrontiersin.org
| AI/ML Application | Description |
| 3D-QSAR and Pharmacophore Modeling | Identifies key chemical features responsible for biological activity and guides the design of more potent inhibitors. nih.govtbzmed.ac.irsemanticscholar.orgnih.govfrontiersin.org |
| Predictive Kinase Inhibition Models | Utilizes machine learning to predict the kinase inhibition profile of pteridine derivatives. nih.govmdpi.comsemanticscholar.orgbiorxiv.orgnih.gov |
| Virtual Screening | Screens large compound libraries to identify novel pteridine-based inhibitors. nih.govtbzmed.ac.irsemanticscholar.org |
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning the underlying chemical rules from existing data, these models can propose novel pteridinediamine derivatives that have a high likelihood of being active and possessing favorable drug-like properties.
Development of Advanced Methodologies for Detailed Mechanistic Elucidation
A thorough understanding of the mechanism of action of 2,4-Pteridinediamine, 6-phenyl- is crucial for its optimization and clinical translation. Advanced biophysical and analytical techniques are providing unprecedented insights into its molecular interactions.
Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying the kinetics of molecular interactions in real-time. nih.govnih.govresearchgate.netjaptamers.co.uk It can be used to accurately measure the association and dissociation rates of 2,4-Pteridinediamine, 6-phenyl- with its biological target, providing valuable information about its binding affinity and residence time. nih.govnih.govresearchgate.net
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction between 2,4-Pteridinediamine, 6-phenyl- and its target. researchgate.netfrontiersin.org This includes the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding, which are critical for understanding the driving forces of the interaction. researchgate.netfrontiersin.org
| Technique | Information Gained |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), and binding affinity (KD). nih.govnih.govresearchgate.netjaptamers.co.uk |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile of binding (KD, ΔH, ΔS, stoichiometry). researchgate.netfrontiersin.org |
Structural Biology: High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide atomic-level details of the binding mode of 2,4-Pteridinediamine, 6-phenyl- within its target's active site. This information is invaluable for structure-based drug design and for understanding the molecular basis of its selectivity.
Integration with Systems Biology Approaches for Network Perturbation Analysis in Basic Research
The effect of a drug on a biological system is rarely limited to a single target. Systems biology approaches aim to understand the broader impact of a compound on the complex network of molecular interactions within a cell.
Omics Technologies: High-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide a global snapshot of the cellular response to treatment with 2,4-Pteridinediamine, 6-phenyl-. biorxiv.orgresearchgate.netrsc.orgnih.govmdpi.com By measuring changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the pathways and networks that are perturbed by the compound. biorxiv.orgresearchgate.netrsc.orgnih.govmdpi.com
Network Analysis: The data generated from omics experiments can be integrated into biological networks to identify key nodes and pathways that are affected by 2,4-Pteridinediamine, 6-phenyl-. nih.gov This network perturbation analysis can help to elucidate the compound's mechanism of action, identify potential off-target effects, and discover biomarkers of drug response. nih.gov
| Systems Biology Approach | Application |
| Phosphoproteomics | Identifies changes in protein phosphorylation, providing insights into the modulation of signaling pathways. |
| Metabolomics | Reveals alterations in cellular metabolism in response to the compound. biorxiv.orgresearchgate.netrsc.orgnih.govmdpi.com |
| Integrative Network Analysis | Combines multi-omics data to build comprehensive models of the drug's effect on the cellular network. nih.gov |
By embracing these emerging research directions, the scientific community can unlock the full therapeutic potential of 2,4-Pteridinediamine, 6-phenyl- and pave the way for the development of more effective and safer medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
